Boc-cis-4-fluoro-5-oxo-L-proline methyl ester
CAS No.: 1268729-74-3
Cat. No.: VC2544954
Molecular Formula: C11H16FNO5
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268729-74-3 |
|---|---|
| Molecular Formula | C11H16FNO5 |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
| Standard InChI Key | QBKBNRNCKCOQQN-BQBZGAKWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H](C[C@@H](C1=O)F)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC |
Introduction
Chemical Identity and Structure
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester is a modified amino acid derivative characterized by its unique configuration and functional groups. The compound integrates a fluorine atom and a keto group within a protected proline structure, contributing to its specialized reactivity and utility in organic synthesis.
Chemical Identifiers and Properties
The fundamental chemical characteristics of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester are summarized in Table 1, providing essential reference data for researchers and chemists working with this compound.
Table 1: Chemical Identifiers and Properties of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester
| Property | Value |
|---|---|
| CAS Number | 1268729-74-3 |
| Molecular Formula | C₁₁H₁₆FNO₅ |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
| Standard InChIKey | QBKBNRNCKCOQQN-BQBZGAKWSA-N |
The compound's structure incorporates several key elements: a pyrrolidine ring core derived from L-proline, a fluorine atom at the 4-position in cis configuration relative to the carboxyl group, a keto (oxo) group at position 5, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester protecting the carboxylic acid function .
Synthesis and Production
Industrial Production Methods
Industrial scale production methods for Boc-cis-4-fluoro-5-oxo-L-proline methyl ester likely employ optimized versions of laboratory techniques with automated reactors and stringent control over reaction conditions to achieve high yields and purity levels. These methods are designed to maximize efficiency while maintaining the stereochemical integrity of the product.
Applications in Research
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester has found application across multiple scientific disciplines, making it a valuable tool in various research contexts. Its unique structure, combining a fluorine atom with specific stereochemistry, enables specialized functions in numerous applications.
Major Research Applications
The diverse research applications of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester are outlined in Table 2, highlighting its multidisciplinary utility.
Table 2: Research Applications of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester
Pharmaceutical Applications
In pharmaceutical research, Boc-cis-4-fluoro-5-oxo-L-proline methyl ester plays a crucial role as a building block for drug candidates. The incorporation of fluorine in pharmaceutical compounds has become increasingly important due to its ability to enhance metabolic stability, increase binding affinity, and alter lipophilicity properties of drug molecules . The presence of the fluorine atom in this compound makes it particularly valuable for medicinal chemists seeking to improve the pharmacological properties of potential therapeutic agents.
Peptide Chemistry
Biochemical Interactions
Protein and Enzyme Interactions
Boc-cis-4-fluoro-5-oxo-L-proline methyl ester interacts with enzymes and proteins, potentially influencing their activity through various mechanisms. The presence of the fluorine atom enhances its reactivity, allowing it to participate in biochemical pathways including those involved in metabolism and signal transduction. This reactivity makes it useful for studying protein-ligand interactions and enzyme mechanisms.
Metabolic Pathways
The compound may act as an inhibitor or activator depending on its binding affinity and the specific biological context. Its structural similarity to natural amino acids, combined with the unique properties conferred by the fluorine substituent, allows it to interact with biological systems in ways that can be exploited for research purposes.
It should be noted that availability and pricing may vary over time, and researchers are advised to consult current catalogs when sourcing this compound. Additionally, some suppliers may offer custom synthesis options for larger quantities or specialized requirements.
Related Compounds
Structural Analogs
Several structural analogs of Boc-cis-4-fluoro-5-oxo-L-proline methyl ester exist, including the trans isomer (Boc-trans-4-fluoro-5-oxo-L-proline methyl ester), which differs in the stereochemical configuration of the fluorine substituent. This trans isomer shares many of the applications of the cis compound but may exhibit different reactivity patterns and biological effects due to its altered stereochemistry .
Synthetic Precursors and Derivatives
The compound is related to various 4-fluoroproline derivatives, which form a family of specialized amino acids used in peptide chemistry and drug design. These include:
-
Boc-cis-4-fluoro-L-proline methyl ester (lacking the 5-oxo group)
-
4-fluoro-5-oxo-L-proline (the deprotected form)
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Various other protected derivatives with alternative protecting groups
These related compounds share synthetic pathways and many applications with Boc-cis-4-fluoro-5-oxo-L-proline methyl ester, forming a versatile toolkit for researchers in medicinal chemistry and biochemistry .
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